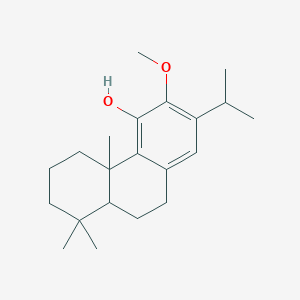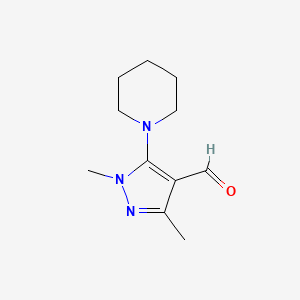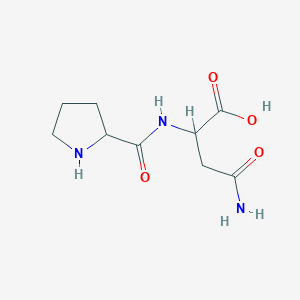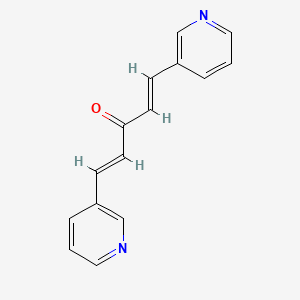![molecular formula C8H16BrNO B12109565 8-Oxa-5-azoniaspiro[4.5]decane, bromide CAS No. 72562-26-6](/img/structure/B12109565.png)
8-Oxa-5-azoniaspiro[4.5]decane, bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Oxa-5-azoniaspiro[45]decane, bromide is a spirocyclic quaternary ammonium compound It is characterized by a unique spiro structure that includes both oxygen and nitrogen atoms within its ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Oxa-5-azoniaspiro[4.5]decane, bromide typically involves the reaction of morpholine with 1,4-dibromobutane in the presence of anhydrous potassium carbonate as a base. The reaction is carried out in water as a solvent . The process involves the formation of a spirocyclic structure through nucleophilic substitution reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
8-Oxa-5-azoniaspiro[4.5]decane, bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or other strong bases, which facilitate the substitution of the bromide ion.
Oxidation and Reduction:
Major Products Formed
The major products formed from nucleophilic substitution reactions depend on the nucleophile used. For example, using sodium hydroxide can result in the formation of hydroxyl derivatives of the compound.
Scientific Research Applications
8-Oxa-5-azoniaspiro[4.5]decane, bromide has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other biologically active compounds.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the development of materials with specific properties, such as ion exchange membranes.
Mechanism of Action
The mechanism of action of 8-Oxa-5-azoniaspiro[4.5]decane, bromide involves its interaction with molecular targets through its quaternary ammonium group. This interaction can affect various pathways, including ion exchange processes and the stabilization of certain molecular structures. The exact molecular targets and pathways are still under investigation, but the compound’s ability to form stable complexes is a key aspect of its mechanism .
Comparison with Similar Compounds
Similar Compounds
- 5-Azoniaspiro[4.4]nonane, bromide
- 5-Azoniaspiro[4.6]undecane, bromide
Uniqueness
8-Oxa-5-azoniaspiro[4.5]decane, bromide is unique due to the presence of an oxygen atom in its spirocyclic structure, which is not found in the similar compounds listed above.
Properties
CAS No. |
72562-26-6 |
|---|---|
Molecular Formula |
C8H16BrNO |
Molecular Weight |
222.12 g/mol |
IUPAC Name |
8-oxa-5-azoniaspiro[4.5]decane;bromide |
InChI |
InChI=1S/C8H16NO.BrH/c1-2-4-9(3-1)5-7-10-8-6-9;/h1-8H2;1H/q+1;/p-1 |
InChI Key |
RLUREQPKEQJWFZ-UHFFFAOYSA-M |
Canonical SMILES |
C1CC[N+]2(C1)CCOCC2.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-benzyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B12109515.png)





![6-[(5Z)-5-[(1-methylpyrrol-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B12109546.png)

